N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the acylation of amines with carbonyl chlorides in an alcohol such as propan-2-ol2. The product can then be treated with a sulfurizing agent to afford the corresponding carbothioamide, which can be further oxidized to yield the final product2.Chemical Reactions Analysis
The product can be subjected to various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation2. The substituent usually enters exclusively the 5-position of the furan ring2.
Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. However, furan, thiophene, and pyridine derivatives generally exhibit aromaticity and can participate in electrophilic substitution reactions1.Scientific Research Applications
Chemical Synthesis and Modification
Research has explored the synthesis and modification of compounds structurally related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide. For example, a study described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to the creation of pyrimidin-4(3H)-ones with various substituents, including furan-2'-yl and thien-2'-yl (Brown & Cowden, 1982). Similarly, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into thioamide and further oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole was reported, illustrating the modification potential of furan-2-yl-based compounds (Aleksandrov & El’chaninov, 2017).
Antimicrobial Applications
Research into the antimicrobial properties of compounds structurally similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide has been conducted. A study synthesized chitosan Schiff bases with heteroaryl pyrazole derivatives, including furan-2-yl, and evaluated their antimicrobial activity against various bacteria and fungi, demonstrating potential applications in combating microbial resistance (Hamed et al., 2020).
Biological and Chemical Interactions
The structural and chemical interactions of related compounds have been a focus of research. A study involving the complexation of a DNA dodecamer with 2,5-bis(4-guanylphenyl)furan, an analogue of the drug berenil, revealed insights into DNA-binding affinities and the structural basis for these interactions. This study highlights the relevance of furan derivatives in understanding and potentially enhancing drug-DNA interactions (Laughton et al., 1995).
Safety And Hazards
The safety and hazards associated with such a compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions in the research of such compounds could involve the synthesis of new derivatives with improved properties and the exploration of their biological activities. The development of more efficient synthetic methods could also be an important area of research1.
Please note that this is a general analysis based on the classes of compounds that “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide” belongs to. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-3-11(8-21-15)16(23)22-9-13(12-5-7-25-10-12)14-2-1-6-24-14/h1-8,10,13H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIAWDTCGGQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
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